Enhanced Hydrogen-Bond Donor Capacity vs. N-Methyl-Imidazole Analog (CAS 1903848-32-7)
The target compound possesses an imidazole N-H group, contributing one hydrogen-bond donor (HBD), whereas the closest analog, (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone (CAS 1903848-32-7), has a methyl group at this position, resulting in zero HBD count [1]. This difference is critical for molecular recognition at biological targets where an H-bond with the imidazole ring is essential for binding affinity and selectivity, as demonstrated in imidazole-containing farnesyltransferase inhibitors [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | CAS 1903848-32-7 (N-methyl analog): 0 |
| Quantified Difference | Target compound has 1 HBD, analog has 0 |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
The presence of a single H-bond donor critically influences solubility, permeability, and target binding kinetics, making the target compound a distinct entity for screening compared to its N-methyl analog.
- [1] PubChem. Compound Summary for CID 92112579, showing H-Bond Donor Count = 0. View Source
- [2] Ding, C. Z., et al. "Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase." Journal of Medicinal Chemistry 42.25 (1999): 5241-5253. View Source
